Influenza virus-IN-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Influenza virus-IN-5 is a compound that has garnered significant interest in the scientific community due to its potential applications in combating influenza viruses. Influenza viruses are a major cause of respiratory infections worldwide, leading to significant morbidity and mortality. The development of compounds like this compound is crucial for advancing our understanding and treatment of these viral infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Influenza virus-IN-5 typically involves a series of chemical reactions designed to produce the desired molecular structure. One common method involves the use of a universal RT-PCR (reverse transcription-polymerase chain reaction) to amplify the genetic material of the virus, followed by sequencing on instruments like the MinION or IonTorrent platforms . This process ensures the accurate replication and identification of the compound’s structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using advanced biotechnological methods. These methods often include the propagation and titration of influenza viruses, followed by purification and proteomics to isolate the desired compound . The use of high-throughput sequencing and other molecular biology techniques ensures the efficient production of this compound on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions: Influenza virus-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy against influenza viruses.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanidine hydrochloride, Tris buffer, and Tween 20 . These reagents facilitate the necessary chemical transformations under specific conditions, such as controlled pH and temperature.

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced antiviral properties. These modifications can improve the compound’s ability to inhibit viral replication and reduce the severity of influenza infections.

Aplicaciones Científicas De Investigación

Influenza virus-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the molecular interactions between the virus and host cells. In biology, it helps researchers understand the mechanisms of viral infection and immune response. In medicine, this compound is being investigated for its potential as an antiviral drug to treat influenza infections . Additionally, it has industrial applications in the development of vaccines and diagnostic tools for influenza.

Mecanismo De Acción

The mechanism of action of Influenza virus-IN-5 involves targeting specific molecular pathways and proteins within the influenza virus. One key target is the viral neuraminidase, an enzyme that plays a crucial role in the release of new viral particles from infected cells . By inhibiting neuraminidase, this compound prevents the spread of the virus within the host, thereby reducing the severity of the infection. The compound also interferes with the viral hemagglutinin, another surface protein essential for viral entry into host cells .

Comparación Con Compuestos Similares

Influenza virus-IN-5 can be compared with other similar compounds, such as zanamivir, oseltamivir, laninamivir octanoate, and peramivir . These compounds also target the viral neuraminidase and are used as antiviral drugs to treat influenza infections. this compound is unique in its molecular structure and mechanism of action, which may offer advantages in terms of efficacy and resistance to viral mutations. The development of congeners and conjugates of this compound further enhances its potential as a versatile antiviral agent .

Conclusion

This compound represents a promising compound in the fight against influenza viruses. Its unique preparation methods, chemical reactions, and mechanism of action make it a valuable tool for scientific research and medical applications. By comparing it with similar compounds, researchers can better understand its potential advantages and continue to develop effective antiviral strategies.

Propiedades

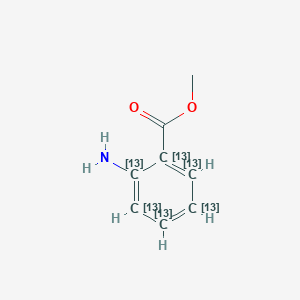

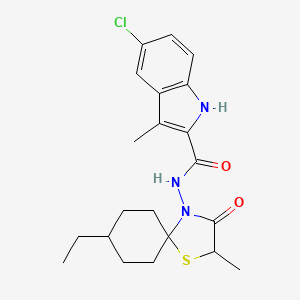

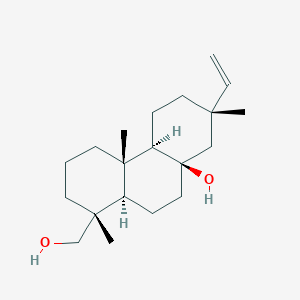

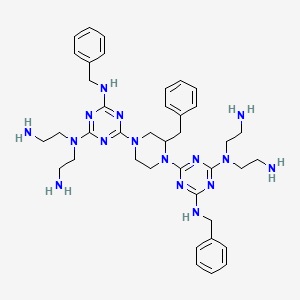

Fórmula molecular |

C21H26ClN3O2S |

|---|---|

Peso molecular |

420.0 g/mol |

Nombre IUPAC |

5-chloro-N-(8-ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-methyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C21H26ClN3O2S/c1-4-14-7-9-21(10-8-14)25(20(27)13(3)28-21)24-19(26)18-12(2)16-11-15(22)5-6-17(16)23-18/h5-6,11,13-14,23H,4,7-10H2,1-3H3,(H,24,26) |

Clave InChI |

FXUSTPHNFBZGEF-UHFFFAOYSA-N |

SMILES canónico |

CCC1CCC2(CC1)N(C(=O)C(S2)C)NC(=O)C3=C(C4=C(N3)C=CC(=C4)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)